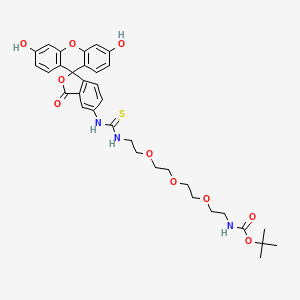
Fluorescein-PEG3-(N-Boc)-Amine
概要
説明
Fluorescein-PEG3-(N-Boc)-Amine is a compound that combines the properties of fluorescein, polyethylene glycol (PEG), and a Boc-protected amine group. Fluorescein is a widely used fluorescent dye, known for its bright green fluorescence under ultraviolet light. The PEG3 segment provides solubility and flexibility, while the Boc-protected amine group allows for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-PEG3-(N-Boc)-Amine typically involves the following steps:
Activation of Fluorescein: Fluorescein is first activated by converting it into an active ester, such as an N-hydroxysuccinimide (NHS) ester.
PEGylation: The activated fluorescein is then reacted with a PEG3 linker that has a terminal amine group. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions.
Boc Protection: The amine group of the PEG3 linker is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of fluorescein and PEG3 are reacted in industrial reactors.
Purification: The product is purified using techniques like column chromatography or recrystallization to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to confirm its chemical structure and purity.
化学反応の分析
Types of Reactions
Fluorescein-PEG3-(N-Boc)-Amine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, revealing the free amine group.
Conjugation: The free amine group can react with carboxylic acids, activated esters, or isocyanates to form amide or urea linkages.
Oxidation and Reduction: The fluorescein moiety can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Conjugation: Reagents like N-hydroxysuccinimide (NHS) esters, carbodiimides (e.g., EDC or DCC), and isocyanates are used for conjugation reactions.
Solvents: Organic solvents like DMF, DCM, and dimethyl sulfoxide (DMSO) are frequently used.
Major Products
The major products formed from these reactions include:
Deprotected Amine: Removal of the Boc group yields Fluorescein-PEG3-Amine.
Conjugates: Various conjugates can be formed depending on the reagents used, such as fluorescein-PEG3-amide or fluorescein-PEG3-urea derivatives.
科学的研究の応用
Fluorescein-PEG3-(N-Boc)-Amine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays and reactions.
Biology: The compound is employed in labeling biomolecules, such as proteins and nucleic acids, for imaging and tracking studies.
Medicine: It is used in diagnostic imaging and as a component in drug delivery systems.
Industry: The compound finds applications in the development of biosensors and other analytical devices.
作用機序
The mechanism of action of Fluorescein-PEG3-(N-Boc)-Amine involves its ability to fluoresce under ultraviolet light, making it an excellent marker for imaging and tracking. The PEG3 segment enhances solubility and biocompatibility, while the Boc-protected amine allows for targeted modifications. The compound can interact with various molecular targets, including proteins and nucleic acids, through its amine group.
類似化合物との比較
Similar Compounds
Fluorescein-PEG3-Amine: Similar to Fluorescein-PEG3-(N-Boc)-Amine but without the Boc protection.
Fluorescein-PEG4-(N-Boc)-Amine: Contains an additional PEG unit, providing increased solubility and flexibility.
Fluorescein-PEG3-Carboxylic Acid: Has a carboxylic acid group instead of an amine, used for different conjugation reactions.
Uniqueness
This compound is unique due to its combination of fluorescein, PEG3, and a Boc-protected amine group. This combination allows for versatile applications in various fields, providing both fluorescence for imaging and a functional group for further modifications.
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O10S/c1-33(2,3)47-32(41)36-11-13-43-15-17-44-16-14-42-12-10-35-31(48)37-21-4-7-25-24(18-21)30(40)46-34(25)26-8-5-22(38)19-28(26)45-29-20-23(39)6-9-27(29)34/h4-9,18-20,38-39H,10-17H2,1-3H3,(H,36,41)(H2,35,37,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPKKGHAKHLTNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















